molecular formula C12H18O B7862445 2-(3-Methylphenyl)-3-methyl-butan-2-ol

2-(3-Methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7862445
M. Wt: 178.27 g/mol
InChI Key: HKOSPNFILBMCRO-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of 3-methylphenyl with a suitable butanol derivative. One common method is the Friedel-Crafts alkylation, where 3-methylphenyl is reacted with 3-methyl-2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: 2-(3-Methylphenyl)-3-methylbutan-2-one (ketone).

    Reduction: 2-(3-Methylphenyl)-3-methylbutane (alkane).

    Substitution: 2-(3-Methylphenyl)-3-methylbutyl chloride (chloride derivative).

Scientific Research Applications

2-(3-Methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-3-methyl-butan-2-ol: Similar structure but with the methyl group on the para position of the phenyl ring.

    2-(3-Methylphenyl)-2-butanol: Lacks the additional methyl group on the butanol chain.

    2-(3-Methylphenyl)-3-methylbutane: Lacks the hydroxyl group.

Uniqueness

2-(3-Methylphenyl)-3-methyl-butan-2-ol is unique due to the specific positioning of the methyl groups and the hydroxyl group, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in biological systems and makes it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-2-(3-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(2)12(4,13)11-7-5-6-10(3)8-11/h5-9,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOSPNFILBMCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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